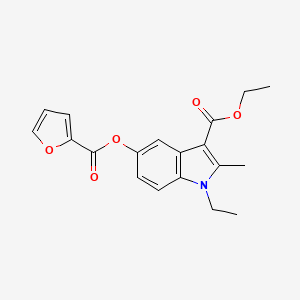![molecular formula C16H21FN2O3 B5559240 1-[2-(2-fluorophenoxy)butanoyl]-4-piperidinecarboxamide](/img/structure/B5559240.png)
1-[2-(2-fluorophenoxy)butanoyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- The synthesis process of similar compounds often involves a condensation reaction between carbamimide and a substituted benzoic acid. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was synthesized using this method, characterized by various spectroscopic techniques (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Molecular Structure Analysis
- The molecular structure of these compounds is often confirmed through techniques like single-crystal X-ray diffraction (XRD). The detailed crystallographic parameters, such as unit cell dimensions and space group, provide a precise understanding of the molecular architecture (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Chemical Reactions and Properties
- These compounds exhibit specific chemical behaviors, such as weak C–H···O intermolecular interactions and aromatic π–π stacking interactions, contributing to their three-dimensional structures. Such interactions play a crucial role in their chemical reactions and properties (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Aplicaciones Científicas De Investigación
Synthesis and Material Science Applications
Polyamides synthesized from aromatic nucleophilic substitution reactions involving components with similar structural features to "1-[2-(2-fluorophenoxy)butanoyl]-4-piperidinecarboxamide" have shown significant utility in materials science. These compounds possess flexible main-chain ether linkages and ortho-phenylene units, contributing to their noncrystalline nature, high solubility in polar solvents, and ability to form transparent, flexible, and tough films. The thermal stability of these polyamides, with glass transition temperatures often above 200°C and significant resistance to thermal degradation, underscores their potential in high-performance material applications (Hsiao, Yang, & Chen, 2000).
Pharmaceutical Synthesis
Compounds structurally related to "1-[2-(2-fluorophenoxy)butanoyl]-4-piperidinecarboxamide" have been key intermediates in the synthesis of pharmaceuticals. For instance, the hydroformylation of allyl or propargyl alcohol derivatives, which resemble the functional groups in the compound of interest, has been a crucial step in producing neuroleptic agents like Fluspirilen and Penfluridol. These processes illustrate the compound's relevance in synthesizing drugs with central nervous system activity, highlighting its potential application in pharmaceutical manufacturing (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Analytical and Biological Evaluation
Compounds with the ether-carboxylic acid and ether-amine functionalities related to "1-[2-(2-fluorophenoxy)butanoyl]-4-piperidinecarboxamide" have been synthesized and characterized, showing potential in analytical chemistry and biological evaluations. Their inherent viscosities, solubility profiles, and thermal properties make them suitable for various analytical applications. Additionally, their structure has facilitated the comparative study of similar polyamides, hinting at their use in materials science and possibly in drug delivery systems due to their chemical stability and solubility characteristics (Yang, Hsiao, & Yang, 1999).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-(2-fluorophenoxy)butanoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3/c1-2-13(22-14-6-4-3-5-12(14)17)16(21)19-9-7-11(8-10-19)15(18)20/h3-6,11,13H,2,7-10H2,1H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVQBCFDKHSARS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)C(=O)N)OC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Fluorophenoxy)butanoyl]piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-chlorophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5559161.png)
![1-(methoxyacetyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepane](/img/structure/B5559176.png)

![8-(2,3-dihydro-1H-inden-5-ylcarbonyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5559186.png)

![4-(4-morpholinyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5559191.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5559193.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[5-iodo-2-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5559196.png)



![8-[cyclohexyl(methyl)amino]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5559243.png)
![2-(3,4-difluorobenzyl)-8-(6-methoxy-4-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5559250.png)
![2-{4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-3-propyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5559251.png)